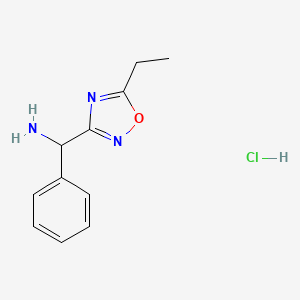

3,5-Diethylaniline hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,5-Diethylaniline hydrochloride is a chemical compound with the molecular formula C10H15N . It is a colorless liquid but commercial samples are often yellow . It is a precursor to several dyes and other commercial products .

Molecular Structure Analysis

The molecular weight of this compound is 185.7 . The InChI code for this compound is 1S/C10H15N.ClH/c1-3-8-5-9 (4-2)7-10 (11)6-8;/h5-7H,3-4,11H2,1-2H3;1H .Physical and Chemical Properties Analysis

This compound is a powder with a molecular weight of 185.7 . It is stored at room temperature . More specific physical and chemical properties are not detailed in the available resources.Aplicaciones Científicas De Investigación

Corrosion Inhibition

One study focuses on the synthesis and study of three α-aminophosphonates, examining their effects on mild steel corrosion in hydrochloric acid, a context relevant for industrial pickling processes. The research found that these compounds, including diethyl (((4-chlorophenyl)amino)(phenyl)methyl)phosphonate and others, significantly inhibit corrosion, acting primarily as cathodic inhibitors. The study combined experimental methods with theoretical approaches to understand the inhibition mechanism, revealing the compounds' adsorption on the metallic surface and their efficiency in corrosion protection (Gupta et al., 2017).

Synthesis of Novel Compounds

Another study discusses the synthesis of a new diethyl ammonium salt of a thiobarbituric acid derivative, focusing on its molecular structure and potential inhibitory nature against diabetes. The study outlines the synthetic route and provides insights into the compound's molecular docking simulations, suggesting anti-diabetic activity (Barakat et al., 2015).

Spectroscopic Analysis of Dye Aggregates

Research on the spontaneous assembly of helical cyanine dye aggregates on DNA nanotemplates explored how 3,3‘-Diethylthiadicarbocyanine (DiSC2(5)), a cationic cyanine dye, interacts with duplex DNA sequences. The study's findings contribute to understanding the dye's spectroscopic behavior and its potential applications in nanotechnology and bioimaging (Seifert et al., 1999).

Nephrotoxicity Studies

A study evaluated the in vitro nephrotoxic effects of haloanilines, including 4-haloaniline and 3,5-dihaloaniline isomers, using renal cortical slices from rats. This research is crucial for understanding the toxicological impact of these compounds and their potential risks to human health. The study found that 3,5-dihaloanilines are generally more potent nephrotoxicants compared to 4-haloaniline isomers (Hong et al., 2000).

Anticancer Activity

Finally, a study on the synthesis and characterization of Schiff bases derived from chloroanilines, including 3,5-Diethylaniline hydrochloride, investigated their anticancer activity. The research demonstrated the compounds' cytotoxicity against cancer cell lines, providing a foundation for further exploration of these Schiff bases as potential anticancer agents (Uddin et al., 2020).

Safety and Hazards

3,5-Diethylaniline hydrochloride is classified as a hazardous substance . It is combustible and toxic if swallowed, in contact with skin, or if inhaled . It is also suspected of causing cancer . Safety precautions include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and using only outdoors or in a well-ventilated area .

Mecanismo De Acción

Target of Action

3,5-Diethylaniline hydrochloride is a derivative of aniline, which is a type of arylamine . Arylamines are known to be very reactive towards electrophilic aromatic substitution . The primary targets of this compound are likely to be similar to those of other arylamines, which include various enzymes and receptors in the body.

Mode of Action

Based on the known reactivity of arylamines, it can be inferred that this compound may interact with its targets through electrophilic aromatic substitution . This involves the compound donating an electron pair to an electrophile, leading to the formation of a new bond.

Biochemical Pathways

Arylamines like this compound are known to be involved in various biochemical reactions, including those involving enzymes and receptors . The compound’s interactions with these targets can lead to changes in the activity of these enzymes and receptors, potentially affecting various biochemical pathways.

Análisis Bioquímico

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It has been suggested that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that this compound can cause changes in cellular function over time . Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking.

Dosage Effects in Animal Models

The effects of 3,5-Diethylaniline hydrochloride vary with different dosages in animal models

Metabolic Pathways

It is believed that this compound interacts with various enzymes or cofactors . Specific details about these interactions and any effects on metabolic flux or metabolite levels are currently lacking.

Transport and Distribution

It is believed that this compound interacts with various transporters or binding proteins . Specific details about these interactions and any effects on its localization or accumulation are currently lacking.

Subcellular Localization

It is believed that this compound may be directed to specific compartments or organelles within the cell . Specific details about these processes are currently lacking.

Propiedades

IUPAC Name |

3,5-diethylaniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-3-8-5-9(4-2)7-10(11)6-8;/h5-7H,3-4,11H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHXYYOSZNOUPHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=C1)N)CC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2309463-04-3 |

Source

|

| Record name | 3,5-diethylaniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2963650.png)

![3-Ethoxy-6-[4-(2-ethoxyphenoxy)-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B2963653.png)

![N-(1-cyanocyclopentyl)-2-[2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholin-4-yl]acetamide](/img/structure/B2963656.png)

![4-[4-(2-Cyclopentylacetyl)piperazine-1-carbonyl]benzaldehyde](/img/structure/B2963658.png)

![Tert-butyl ((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate](/img/structure/B2963662.png)

![2-cyano-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2963663.png)

![Methyl 4-((5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2963670.png)